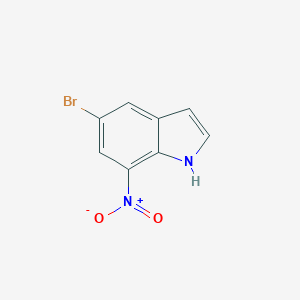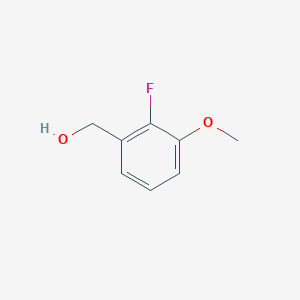
2-氟-3-甲氧基苄醇
描述
“2-Fluoro-3-methoxybenzyl alcohol” is a chemical compound with the CAS Number: 178974-59-9 . Its IUPAC name is (2-fluoro-3-methoxyphenyl)methanol . The molecular weight of this compound is 156.16 .
Molecular Structure Analysis
The InChI code for “2-Fluoro-3-methoxybenzyl alcohol” is 1S/C8H9FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Fluoro-3-methoxybenzyl alcohol” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .科学研究应用
合成中的保护基团
保护基团的引入和去除是合成复杂有机分子的关键步骤。例如,Crich等人(2009)为醇类引入了一种新的苄基醚类保护基团,即4-(叔丁基二苯甲硅氧基)-3-氟苄基,展示了氟苄醇在保护基团化学中的相关性。该基团通过容易制备的苄基溴化物引入,并在特定条件下裂解,表明其在立体控制合成中的用途,特别是在β-甘露糖苷的合成中(Crich、Li和Shirai,2009)。
催化和氧化过程
芳基醇氧化酶(AAO)在木质素降解中起着重要作用,这对于生物质转化和增值至关重要。Ferreira等人(2015)展示了对芳基醇氧化酶的配体扩散研究如何揭示催化的关键相互作用,突出了甲氧基和氟取代基在控制这些过程中的重要性。这些见解对于设计更有效的催化剂以用于环境和工业应用至关重要(Ferreira等人,2015)。
抗氧化性能
相关化合物的抗氧化性能,例如来自天然来源的化合物,已因其潜在的健康益处而被探索。渡边等人(2012)研究了来自太平洋牡蛎的3,5-二羟基-4-甲氧基苄醇(DHMBA)的抗氧化能力,表明甲氧基苄醇在医学和营养应用中的潜力(渡边等人,2012)。
光催化应用
光催化反应对于可持续化学至关重要,包括污染物的降解和有价值化学品的合成。Palmisano等人(2007)使用二氧化钛催化剂探索了4-甲氧基苄醇到醛的选择性氧化,展示了甲氧基苄醇在光催化中的应用(Palmisano等人,2007)。
材料科学和聚合物改性
用苄醇改性材料(如木质素)会影响其物理性质和应用。Pouteau等人(2005)使用香草醇作为模型化合物,研究了酸处理后牛皮纸木质素的结构改性,以研究其对聚丙烯中抗氧化性能的影响。这项研究强调了甲氧基苄醇在改性聚合物的性能和扩大其应用范围中的用途(Pouteau等人,2005)。
安全和危害
The compound is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
(2-fluoro-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVBJFZOPGMFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343970 | |
| Record name | 2-Fluoro-3-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxybenzyl alcohol | |
CAS RN |
178974-59-9 | |
| Record name | 2-Fluoro-3-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

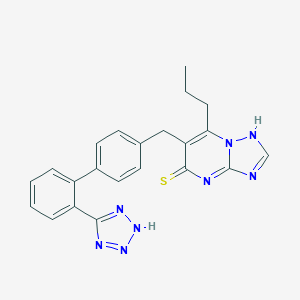
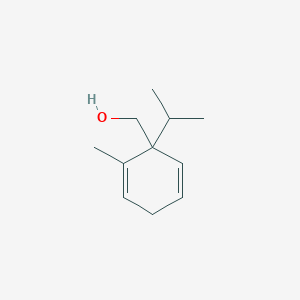
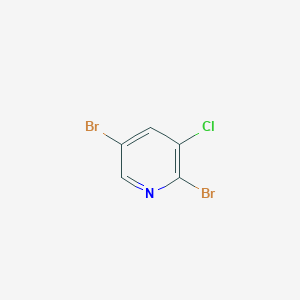
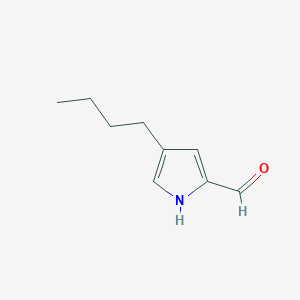
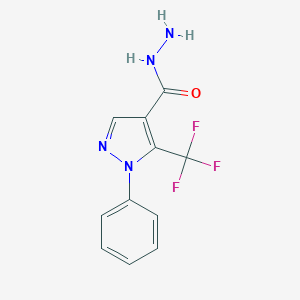
![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)
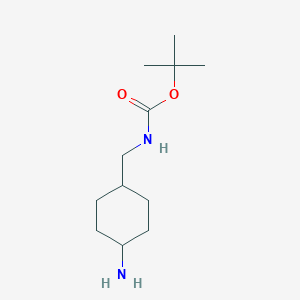
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
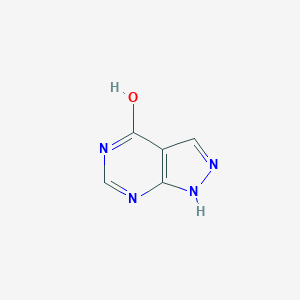
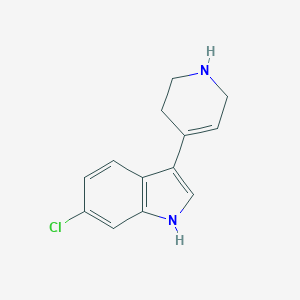
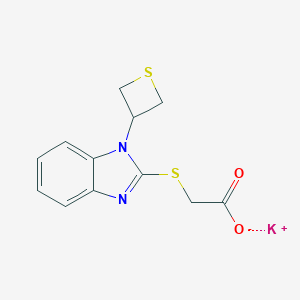
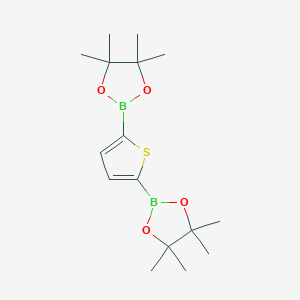
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
